
Application Notes and Protocols: ART0380 in
Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ART0380

Cat. No.: B15620159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ART0380, also known as alnodesertib, is a potent and selective, orally administered small

molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase.[1][2][3][4]

ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in

sensing and signaling replication stress.[5] By inhibiting ATR, ART0380 prevents cancer cells

from repairing damaged DNA, leading to selective cell death, particularly in tumors with existing

defects in DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) protein

deficiency.[3][4] These application notes provide a summary of the available data on the

dosage and administration of ART0380 in combination therapies, primarily focusing on clinical

trial data. Preclinical findings have demonstrated that ART0380 has single-agent activity in

tumors with ATM deficiencies and exhibits synergistic anti-tumor effects when combined with

DNA-damaging agents like gemcitabine and irinotecan.[6][7]

Mechanism of Action: ATR Inhibition
ART0380's mechanism of action centers on the inhibition of ATR, a pivotal kinase in the DDR

pathway. In cancer cells, which often exhibit high levels of replication stress and genomic

instability, ATR activation is a crucial survival mechanism.[4] ATR signaling stabilizes replication

forks and initiates DNA repair, allowing cancer cells to continue proliferating despite

accumulating DNA damage.[1][2] ART0380 blocks this protective response. This targeted

inhibition is particularly effective in tumors with deficiencies in other DDR proteins, such as
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ATM, creating a synthetic lethal relationship. The combination of endogenous replication stress

(e.g., from ATM loss), induced replication stress from a DNA-damaging agent (like

chemotherapy), and the blockade of the ATR-mediated stress response by ART0380 results in

a potent anti-tumor effect.[8]
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Figure 1: ART0380 Mechanism of Action.

Dosage and Administration in Combination Therapy
ART0380 is being evaluated in clinical trials as both a monotherapy and in combination with

DNA-damaging agents.[4][9] The primary clinical trial investigating these combinations is the

Phase 1/2a STELLA study (NCT04657068).[3][10] This study is designed to determine the

safety, tolerability, pharmacokinetics, and preliminary efficacy of ART0380.[10]
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The combination of ART0380 with low-dose irinotecan has been investigated in patients with

advanced or metastatic solid tumors.[3]

Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D) for ART0380 in

Combination with Irinotecan[4][11]

Phase ART0380 Dosage Irinotecan Dosage
Administration
Schedule

Dose Escalation 25mg to 400mg 60mg/m² or 85mg/m²

ART0380: Orally on

days 1-3 and 8-10 of a

21-day cycle.

Irinotecan:

Intravenously on days

1 and 8 of a 21-day

cycle.

RP2D 200mg 60mg/m²

ART0380: Orally on

days 1-3 and 8-10 of a

21-day cycle.

Irinotecan:

Intravenously on days

1 and 8 of a 21-day

cycle.[4][12]

Combination Therapy with Gemcitabine
ART0380 is also being evaluated in combination with gemcitabine, particularly in patients with

high-grade serous ovarian, primary peritoneal, or fallopian tube carcinoma.[10] While specific

dose escalation data is less detailed in publicly available sources, the study design involves

intermittent dosing of ART0380 in 21-day cycles.[10] The Phase 2 portion of the study is a

randomized evaluation of ART0380 plus gemcitabine versus gemcitabine alone.

Table 2: Clinical Trial Design for ART0380 in Combination with Gemcitabine[10]
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Trial Arm Patient Population Treatment Regimen

Part A2 (Dose Escalation)

Advanced or metastatic cancer

for which gemcitabine is

appropriate.

Intermittent oral ART0380 in

combination with gemcitabine

in 21-day cycles.

Part B2 (Randomized Phase 2)

Platinum-resistant high-grade

serous ovarian, primary

peritoneal, or fallopian tube

carcinoma.

ART0380 in combination with

gemcitabine vs. gemcitabine

alone.

Clinical Efficacy in Combination Therapy
The combination of ART0380 with low-dose irinotecan has shown promising clinical activity,

especially in patients with tumors deficient in ATM protein.[3]

Table 3: Efficacy of ART0380 and Irinotecan at the Recommended Phase 2 Dose (RP2D)[3]

[12]

Patient Population (Biomarker) Confirmed Overall Response Rate (cORR)

ATM-deficient (ATM-low or ATM-negative) 37%

ATM-negative 50%

ATM-low 22%

Responses have been observed across various solid tumor types, including pancreatic and

colorectal cancer.[3][12] The combination has demonstrated a favorable safety profile and is

suitable for long-term dosing.[3]
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Figure 2: Generalized Clinical Trial Workflow for ART0380 Combination Therapy.

Experimental Protocols
Protocol for Tumor Response Assessment (RECIST 1.1)
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for

assessing changes in tumor burden.[1][13]

Objective: To provide a standardized and objective assessment of tumor response or

progression in clinical trials.

Methodology:
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Baseline Assessment:

Identify and categorize all tumor lesions as either "measurable" or "non-measurable".

Measurable lesions must have a longest diameter of ≥10 mm by CT scan (slice thickness

≤5 mm) or ≥20 mm by chest X-ray.[1] Pathological lymph nodes are considered

measurable if their short axis is ≥15 mm.[13]

Select up to five total target lesions (maximum of two per organ) that are representative of

all involved organs.[13]

Record the sum of the longest diameters (or short axis for nodes) of all target lesions. This

is the baseline sum of diameters (SOD).

Follow-up Assessments:

At each follow-up, measure and record the longest diameter of all target lesions.

Calculate the new SOD.

Assess non-target lesions for unequivocal progression.

Document the presence of any new lesions.

Response Criteria:

Complete Response (CR): Disappearance of all target lesions. Any pathological lymph

nodes must have reduced in short axis to <10 mm.

Partial Response (PR): At least a 30% decrease in the SOD of target lesions, taking as

reference the baseline SOD.

Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the

smallest sum recorded since treatment started (nadir), with an absolute increase of at

least 5 mm. The appearance of one or more new lesions is also considered progression.

Unequivocal progression of non-target lesions.
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Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Protocol for Pharmacodynamic (PD) Biomarker
Assessment (γH2AX Assay)
The phosphorylation of histone H2AX (γH2AX) serves as a sensitive biomarker for DNA

double-strand breaks and is used to assess the pharmacodynamic effects of DNA-damaging

agents and DDR inhibitors.[2][14]

Objective: To quantify the level of DNA damage in tumor cells or surrogate tissues following

treatment with ART0380.

Methodology (Immunofluorescence-based):

Sample Collection:

Obtain tumor biopsies or circulating tumor cells (CTCs) at baseline and at specified time

points after ART0380 administration.[2][5]

Sample Processing:

Fix and permeabilize cells to allow antibody access to nuclear proteins.

For biopsies, embed in paraffin and section onto microscope slides.

Immunostaining:

Incubate samples with a primary antibody specific for phosphorylated H2AX (Ser139).

Wash to remove unbound primary antibody.

Incubate with a fluorescently labeled secondary antibody that binds to the primary

antibody.

Counterstain with a nuclear stain (e.g., DAPI).

Image Acquisition and Analysis:
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Acquire images using a fluorescence microscope or high-content imaging system.

Use automated image analysis software to identify individual nuclei based on the DAPI

stain.

Quantify the fluorescence intensity of the γH2AX signal within each nucleus.

The percentage of γH2AX-positive cells or the mean fluorescence intensity can be used

as a measure of DNA damage.[14]

Data from the ART0380 clinical program indicates that γH2AX levels increase in circulating

tumor cells from patients with DDR deficiencies after treatment, with no corresponding trend in

normal peripheral blood mononuclear cells, supporting dose-dependent target engagement in

tumor tissue.[5][15]

Disclaimer: This document is intended for informational purposes for a research audience and

is not a substitute for professional medical advice. The protocols described are generalized and

should be adapted and validated for specific experimental contexts. Always refer to the specific

clinical trial protocols and regulatory guidelines for complete and accurate information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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